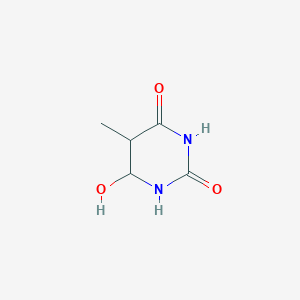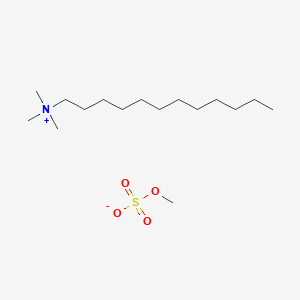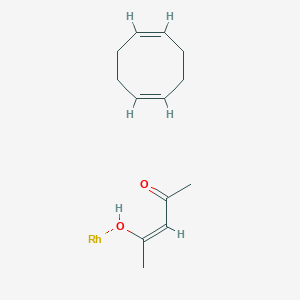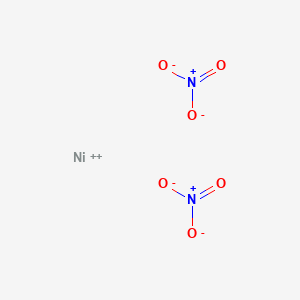
Nickelnitrat-Hexahydrat
Übersicht
Beschreibung
Nickel(II) nitrate hexahydrate (Ni(NO3)2.6H2O) is a hydrated nickel(II) salt. Its thermal degradation has been investigated by thermogravimetric methods under quasi-isothermal conditions.
Nickel(II) nitrate hexahydrate (Ni(NO3)2.6H2O) undergoes thermal degradation has been investigated by thermogravimetric methods under quasi-isothermal conditions.
Nickel nitrate is a green crystalline solid. It is soluble in water. It is noncombustible, but it will accelerate the burning of combustible materials. If large quantities are involved in a fire or the combustible material is finely divided, an explosion may result. Prolonged exposure to fire or heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material. It is used in nickel plating and to make nickel catalysts for use in chemical manufacture.
Wissenschaftliche Forschungsanwendungen
Synthese von Nickel-Nanopartikeln
Nickelnitrat-Hexahydrat wird üblicherweise bei der Synthese von Nickel-Nanopartikeln (NiNPs) verwendet, die aufgrund ihrer magnetischen, chemischen und physikalischen Eigenschaften Anwendung finden. NiNPs werden in biomedizinischen Anwendungen, Katalyse, Superkondensatoren und Farbstoffsolarzellen verwendet. Die Synthesetechniken für NiNPs umfassen Top-Down-, Bottom-Up- und Hybridmethoden, wobei this compound als Vorläufer dient.
Photokatalyse
Nickelaluminat (NiAl2O4)-Nanopartikel, die unter Verwendung von this compound synthetisiert werden, zeigen vielversprechende Eigenschaften in photokatalytischen Anwendungen. Sie wurden verwendet, um organische Farbstoffe wie Methylorange unter sichtbarer Lichtbestrahlung abzubauen und dabei Abbauraten von bis zu 90 % in 270 Minuten zu erreichen. Diese Anwendung ist bedeutend für die Umweltbereinigung und die Abwasserbehandlung.
Organische Synthese
In der organischen Chemie wirkt this compound als Katalysator für verschiedene Reaktionen. Seine Rolle in der organischen Synthese ist entscheidend, da es zahlreiche chemische Umwandlungen ermöglichen kann, was es zu einem wertvollen Werkzeug für Forscher macht, die neue Verbindungen und Materialien entwickeln .
Elektroplattierung
This compound wird in Elektroplattierprozessen eingesetzt. Es dient als Quelle für Nickel-Ionen, die benötigt werden, um Gegenstände mit einer dünnen Nickelschicht zu beschichten. Diese Anwendung ist wichtig, um die Korrosionsbeständigkeit und das Aussehen von Metalloberflächen zu verbessern .
Textilfärbung
Als Beize in der Textilfärbung trägt this compound dazu bei, Farbstoffe auf Textilien zu fixieren. Es stellt sicher, dass Farbstoffe dauerhafter sind und weniger zum Auswaschen neigen, wodurch die Qualität und Haltbarkeit von gefärbten Textilien verbessert wird .
Katalysator in der Nanotechnologie
Nickel-Nanopartikel, die aus this compound gewonnen werden, werden auf ihre katalytischen Eigenschaften in der Nanotechnologie untersucht. Sie werden in Reaktionen eingesetzt, die eine präzise Kontrolle auf der Nanoskala erfordern, z. B. bei der Entwicklung neuartiger Tinten für den Nanorohrdruck und der Verbesserung der Pseudokapazität .
Magnetische Anwendungen
Aufgrund der magnetischen Eigenschaften von Nickel-Nanopartikeln ist this compound indirekt an der Herstellung von feldmodulierten Gittern und optischen Schaltern beteiligt. Diese Anwendungen sind entscheidend in den Bereichen Datenspeicherung und Photonik .
Biomedizinische Anwendungen
Nickel-Nanopartikel können für die direkte Immobilisierung von Biomolekülen durch magnetische Kraft verwendet werden. Diese Anwendung von this compound ist besonders relevant bei der Entwicklung von Biosensoren und gezielten Drug-Delivery-Systemen .
Wirkmechanismus
Target of Action
Nickel nitrate hexahydrate primarily targets cellulose acetate polymers (CA) . It is used as an additive in the fabrication of these polymers to control their porosity . The compound also targets alumina in heterogeneous catalysis .
Mode of Action
Nickel nitrate hexahydrate interacts with its targets through a series of chemical reactions. In the fabrication of cellulose acetate polymers, the formation of Ni(NO3)2.6H2O aggregates in the polymer matrix during solidification and the strong interaction between Ni, nitrate, and water molecules result in the formation of well-defined pores on the surface of the CA matrix .
In heterogeneous catalysis, nickel nitrate hexahydrate is used to impregnate alumina . The resulting material undergoes pyrolysis to give forms of Raney nickel and Urushibara nickel .
Biochemical Pathways
Nickel nitrate hexahydrate is involved in the synthesis of other nickel salts and supported nickel catalysts . It plays a crucial role in the formation of Raney nickel and Urushibara nickel, which are important catalysts in various chemical reactions .
Result of Action
The primary result of nickel nitrate hexahydrate’s action is the formation of well-defined pores on the surface of cellulose acetate polymers . This enhances the properties of the polymers, making them suitable for various applications. In the field of catalysis, the compound aids in the production of effective catalysts like Raney nickel and Urushibara nickel .
Action Environment
Nickel nitrate hexahydrate is sensitive to heat or flame and can explode upon exposure . Therefore, the compound’s action, efficacy, and stability are significantly influenced by environmental factors such as temperature and exposure to other reactive substances .
Safety and Hazards
Zukünftige Richtungen
Nickel Nitrate Hexahydrate has been investigated for various potential applications due to its superior ferromagnetic properties . It has potential applications in various technological fields such as catalysis, battery manufacture, novel ink for nanotube-printing, incorporation in textile, enhanced pseudo-capacitance, field-modulated gratings and optical switches .
Biochemische Analyse
Biochemical Properties
Nickel nitrate hexahydrate plays a role in various biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules. For instance, it has been reported that nickel nitrate hexahydrate can form aggregates in a polymer matrix during solidification, resulting in the formation of well-defined pores on the surface of the matrix .
Cellular Effects
Nickel nitrate hexahydrate can have various effects on cells and cellular processes. It has been reported to cause skin irritation, serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is also suspected of causing genetic defects, may cause cancer by inhalation, may damage the unborn child, and causes damage to organs through prolonged or repeated exposure .
Molecular Mechanism
The molecular mechanism of action of nickel nitrate hexahydrate involves its interaction with various biomolecules. For instance, in the formation of aggregates in a polymer matrix, there is a strong interaction between nickel, nitrate, and water molecules .
Dosage Effects in Animal Models
The effects of nickel nitrate hexahydrate can vary with different dosages in animal models. It has been reported to be harmful if swallowed or inhaled . Specific information on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Nickel nitrate hexahydrate can be carried out by reacting nickel oxide or nickel carbonate with nitric acid.", "Starting Materials": [ "Nickel oxide or nickel carbonate", "Nitric acid", "Water" ], "Reaction": [ "Dissolve the nickel oxide or nickel carbonate in nitric acid", "Heat the mixture and stir until all the solid has dissolved", "Filter the solution to remove any impurities", "Add water to the solution to form a clear solution", "Allow the solution to cool to room temperature", "Crystals of Nickel nitrate hexahydrate will form as the solution cools", "Filter the crystals and wash with cold water to remove any impurities", "Dry the crystals in an oven at 60°C until all the water has evaporated" ] } | |
CAS-Nummer |
13478-00-7 |
Molekularformel |
H3NNiO4 |
Molekulargewicht |
139.722 g/mol |
IUPAC-Name |
nickel;nitric acid;hydrate |
InChI |
InChI=1S/HNO3.Ni.H2O/c2-1(3)4;;/h(H,2,3,4);;1H2 |
InChI-Schlüssel |
QASNEOURHDSRRG-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Ni+2] |
Kanonische SMILES |
[N+](=O)(O)[O-].O.[Ni] |
Color/Form |
GREEN CRYSTALS |
Dichte |
2.05 at 68 °F (USCG, 1999) |
| 13138-45-9 14216-75-2 |
|
Physikalische Beschreibung |
Nickel nitrate is a green crystalline solid. It is soluble in water. It is noncombustible, but it will accelerate the burning of combustible materials. If large quantities are involved in a fire or the combustible material is finely divided, an explosion may result. Prolonged exposure to fire or heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material. It is used in nickel plating and to make nickel catalysts for use in chemical manufacture. Liquid |
Piktogramme |
Oxidizer; Corrosive; Irritant; Health Hazard; Environmental Hazard |
Verwandte CAS-Nummern |
13478-00-7 (hexahydrate) |
Löslichkeit |
3 G/100 ML HYDRAZINE AT 20 °C 7.5 WT% IN ETHYLENE GLYCOL AT 20 °C 48.5 WT% IN WATER AT 20 °C |
Synonyme |
nickel nitrate nickel nitrate hexahydrate |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details


























Synthesis routes and methods II
Procedure details

















Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details




















Q1: What is the molecular formula and weight of nickel nitrate hexahydrate?
A1: The molecular formula of nickel nitrate hexahydrate is Ni(NO3)2·6H2O. Its molecular weight is 290.79 g/mol.
Q2: How can I confirm the presence of Nickel nitrate hexahydrate in a sample?
A2: Several techniques can confirm the presence and purity of this compound:
- X-ray diffraction (XRD): This technique identifies the crystalline phases present in the sample, confirming the presence of nickel nitrate hexahydrate based on its characteristic diffraction pattern. [, , , , , , , , , , , , ]
- Fourier transform infrared spectroscopy (FTIR): This method helps identify functional groups and chemical bonds present in the sample. The FTIR spectrum of nickel nitrate hexahydrate displays characteristic peaks corresponding to the vibrations of Ni-O, N-O, and O-H bonds. [, , , , , , , ]
- Energy-dispersive X-ray spectroscopy (EDX/EDAX): This technique determines the elemental composition of the sample, confirming the presence and relative proportions of nickel, nitrogen, and oxygen in the compound. [, , , ]
Q3: Is nickel nitrate hexahydrate thermally stable?
A3: Nickel nitrate hexahydrate undergoes thermal decomposition upon heating. Thermogravimetric analysis (TGA) reveals a multi-step decomposition process, involving the loss of water molecules and the decomposition of nitrate ions, ultimately leading to the formation of nickel oxide (NiO). [, , , ]
Q4: How does the calcination temperature affect the properties of nickel oxide derived from nickel nitrate hexahydrate?
A4: Calcination temperature significantly influences the structural and optical properties of the resulting nickel oxide nanoparticles. Higher calcination temperatures generally lead to increased crystallite size, decreased strain within the crystal lattice, and alterations in the optical band gap energy. [, ]
Q5: How can nickel nitrate hexahydrate be used in thin film fabrication?
A5: Nickel nitrate hexahydrate is a suitable precursor for depositing nickel oxide thin films using techniques like spray pyrolysis. The precursor solution is sprayed onto heated substrates, leading to the decomposition of nickel nitrate hexahydrate and the formation of nickel oxide thin films. These films find applications in various fields, including electrochromic devices. [, ]
Q6: Can nickel nitrate hexahydrate be used as a catalyst itself, or is it a precursor for catalysts?
A6: Nickel nitrate hexahydrate usually serves as a precursor for preparing nickel-based catalysts. It is commonly used to introduce nickel into catalyst systems, often supported on materials like alumina, silica, or zeolites. The nickel nitrate hexahydrate is then transformed into active nickel species, typically metallic nickel or nickel oxides, during catalyst preparation or under reaction conditions. [, , , , ]
Q7: What types of reactions can nickel-based catalysts derived from nickel nitrate hexahydrate catalyze?
A7: Nickel-based catalysts derived from nickel nitrate hexahydrate find applications in various catalytic reactions, including:
- Methane synthesis (methanation): These catalysts facilitate the conversion of carbon dioxide and hydrogen into methane, a valuable fuel and chemical feedstock. []
- Hydrodenitrogenation (HDN): This process involves removing nitrogen from organic molecules, particularly in petroleum refining to meet environmental regulations and improve fuel quality. []
- Biomass pyrolysis: Nickel-based catalysts can enhance the conversion of biomass into valuable products, such as bio-oils and syngas. []
- Oxidation reactions: Nickel oxide, often derived from nickel nitrate hexahydrate, exhibits catalytic activity in various oxidation reactions, such as the oxidation of cyclohexane to produce cyclohexanone and cyclohexanol. []
Q8: How does the choice of support material influence the performance of nickel-based catalysts derived from nickel nitrate hexahydrate?
A8: The support material plays a crucial role in determining the catalyst's activity, selectivity, and stability. Different support materials provide varying degrees of metal-support interaction, surface area, pore structure, and acidity, all of which affect the dispersion of active nickel species and their catalytic performance. [, , , ]
Q9: How does the calcination temperature affect the catalytic activity of nickel-based catalysts derived from nickel nitrate hexahydrate?
A9: Calcination temperature significantly impacts the catalyst's activity by influencing the interaction between the active metal (nickel) and the support material, the crystallite size of the active phase, and the removal of precursor residues. Optimizing the calcination temperature is crucial to achieve the desired catalyst properties and performance. []
Q10: Can nickel nitrate hexahydrate be used to synthesize nickel oxide nanoparticles?
A10: Yes, nickel nitrate hexahydrate is a common precursor for synthesizing nickel oxide (NiO) nanoparticles. Various methods, including sol-gel, precipitation, and combustion synthesis, utilize nickel nitrate hexahydrate as the source of nickel. [, , , , , , , , , , , ]
Q11: How does the choice of synthesis method influence the properties of the resulting nickel oxide nanoparticles?
A11: The synthesis method strongly dictates nanoparticle characteristics such as size, shape, crystallinity, and surface area. Each method offers varying degrees of control over reaction parameters, directly impacting nanoparticle properties. For instance, the sol-gel method can yield highly porous and uniform nanoparticles, while combustion synthesis often results in highly crystalline nanoparticles with controlled stoichiometry. [, , , , , , , , , , , ]
Q12: What are some applications of nickel oxide nanoparticles derived from nickel nitrate hexahydrate?
A12: Nickel oxide nanoparticles find applications in various fields due to their unique properties, including:
- Gas sensing: NiO nanoparticles show promising gas-sensing properties for detecting gases like formaldehyde, making them suitable for environmental monitoring applications. []
- Catalysts: NiO nanoparticles exhibit catalytic activity in various reactions, including oxidation, reduction, and organic reactions. [, ]
- Electrochemical energy storage: NiO is a potential electrode material for supercapacitors and batteries due to its redox properties and high theoretical capacity. []
- Antibacterial agents: Recent studies highlight the potential of NiO nanoparticles as antibacterial agents against various bacterial strains. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





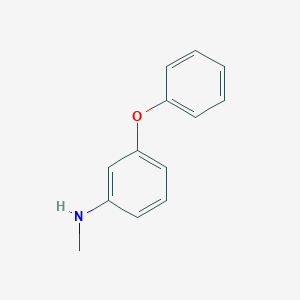
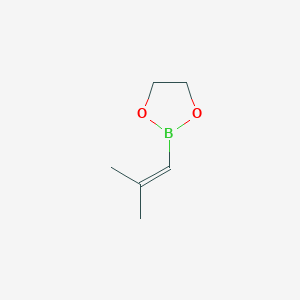
![2-[2-Amino-6-(pyridin-2-ylmethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B78800.png)
